(Z)-methyl 2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Description
(Z)-methyl 2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C18H12Cl2O5 and its molecular weight is 379.19. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as 2,4-dichlorophenoxyacetic acid (2,4-d), target plant growth hormones, specifically auxins .
Mode of Action
Based on its structural similarity to 2,4-d, it may mimic the action of auxin, a plant growth hormone, leading to uncontrolled cell division and growth, ultimately causing the death of the plant .
Biochemical Pathways
Similar compounds like 2,4-d are known to be degraded by various microorganisms, including bacteria and white-rot fungi . The degradation process involves several enzymes and genes that regulate the breakdown of 2,4-D .
Pharmacokinetics
A study on 2,4-d in rats showed that after oral administration, the mean maximum serum concentration (cmax) and the area under the concentration-time curve (auc) were dependent on the dose .
Result of Action
Compounds with similar structures, such as 2,4-d, can cause uncontrolled cell division and growth in plants, leading to their death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the degradation of similar compounds like 2,4-D can be influenced by the availability of organic substrates . Moreover, environmental conditions and medium composition can affect the growth of 2,4-D-degrading microorganisms .
Properties
IUPAC Name |
methyl 2-[[(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2O5/c1-23-17(21)9-24-12-4-5-13-15(8-12)25-16(18(13)22)6-10-2-3-11(19)7-14(10)20/h2-8H,9H2,1H3/b16-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRKIBRFEDNBJB-SOFYXZRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.